2-((3-碘-1H-吲唑-6-基)硫代)-N-甲基苯甲酰胺

描述

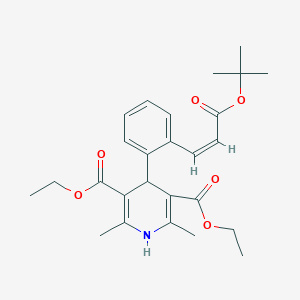

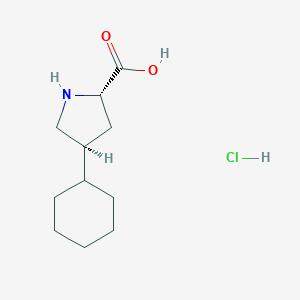

“2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide” is a chemical compound with the molecular formula C15H12IN3OS and a molecular weight of 409.2 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of “2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide” involves several steps. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the reaction of 3,6-Diiodo-1H-indazole and 2-Mercapto-N-methylbenzamide .Molecular Structure Analysis

The molecular structure of “2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide” consists of an indazole ring system, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the iodo group can be replaced by other groups such as bromine, chlorine, or fluorine to synthesize different derivatives of the compound .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 613.9±45.0 °C and a predicted density of 1.80±0.1 g/cm3 . Its pKa value is predicted to be 11.06±0.40 .科学研究应用

抗真菌活性: Raffa 等人 (2002) 的一项研究合成了类似于“2-((3-碘-1H-吲唑-6-基)硫代)-N-甲基苯甲酰胺”的化合物,以研究它们的抗真菌活性。他们发现某些碘代衍生物对一些植物病原真菌菌株表现出有趣的活性 (Raffa 等人,2002).

凝血酶受体拮抗剂: 作为新型凝血酶受体拮抗剂合成的化合物,4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯 (YD-3),被用作一系列衍生物的先导化合物,包括与“2-((3-碘-1H-吲唑-6-基)硫代)-N-甲基苯甲酰胺”相关的衍生物。这些衍生物在分化和增殖有或没有全反式维甲酸 (ATRA) 的 HL-60 细胞方面显示出潜力 (郭瓊文,2006).

1H-和 2H-吲唑的合成: Ardakani 等人 (1983, 1984) 讨论了与“2-((3-碘-1H-吲唑-6-基)硫代)-N-甲基苯甲酰胺”在结构上相关的 1H-和 2H-吲唑的合成。他们的研究涉及邻位叠氮苯甲酸及其衍生物的热和光解 (Ardakani 等人,1983) (Ardakani 等人,1984).

吲唑的 N-杂环卡宾: Schmidt 等人 (2006) 对与该化合物密切相关的吲唑衍生物进行的研究,探索了假交叉共轭共振甜菜碱和吲唑的 N-杂环卡宾的制备 (Schmidt 等人,2006).

吲唑衍生物的抗癌活性: Qian 等人 (2010) 研究了与“2-((3-碘-1H-吲唑-6-基)硫代)-N-甲基苯甲酰胺”在结构上相关的 3-(吲哚-2-基)吲唑衍生物。他们的研究重点是其抗癌活性和诱导白血病细胞凋亡的能力 (Qian 等人,2010).

N-杂环卡宾化学: Guan 等人 (2015) 对与“2-((3-碘-1H-吲唑-6-基)硫代)-N-甲基苯甲酰胺”的化学相关的吲唑的 N-杂环卡宾进行了研究。他们探索了它们在有机合成中的应用,包括苯并(硫代)亚胺酸酯、苯并[d][1,3]噻嗪和喹唑啉-4-硫酮的合成 (Guan 等人,2015).

结构和抗菌研究: Desai 等人 (2013) 合成并评估了一系列噻唑衍生物的抗菌活性。尽管没有直接提到“2-((3-碘-1H-吲唑-6-基)硫代)-N-甲基苯甲酰胺”,但由于结构相似性和在抗菌研究中的潜在应用,该研究具有相关性 (Desai 等人,2013).

作用机制

Target of Action

The compound 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, also known as Benzamide, 2-[(3-iodo-1H-indazol-6-yl)thio]-N-methyl-, is a complex molecule with potential medicinal applications Indazole-containing heterocyclic compounds, which are structurally similar, have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole-containing compounds generally interact with their targets by binding to the active site, thereby inhibiting the function of the target . The presence of the iodine atom might enhance the compound’s binding affinity to its targets due to its large size and high electronegativity.

Biochemical Pathways

Given the potential medicinal applications of indazole-containing compounds, it can be inferred that the compound might affect various biochemical pathways related to inflammation, cancer progression, hypertension, and bacterial growth .

Result of Action

Given the potential medicinal applications of indazole-containing compounds, it can be inferred that the compound might exert anti-inflammatory, anticancer, antihypertensive, antidepressant, and antibacterial effects .

属性

IUPAC Name |

2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZLHFNNNDGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470338 | |

| Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide | |

CAS RN |

885126-34-1 | |

| Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)

![5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B193154.png)

![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)